3-(Pyridin-1-ium-1-yl)propane-1-sulfonate

Beschreibung

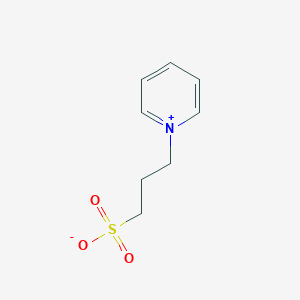

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (CAS: 15471-17-7) is a zwitterionic sulfobetaine compound characterized by a pyridinium ring covalently linked to a sulfonate group via a three-carbon propane chain. Its molecular formula is C₈H₁₁NO₃S, with a molecular weight of 201.24 g/mol. This compound is highly water-soluble, thermally stable (up to 300°C), and exhibits a melting point of 275–280°C . It is widely utilized in biochemistry for protein stabilization, electroplating (as a leveling agent in nickel plating), and hybrid gel electrolytes for energy storage applications .

Eigenschaften

IUPAC Name |

3-pyridin-1-ium-1-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEBJQTUIJTGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044592 | |

| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Sulphonatopropyl)pyridinium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15471-17-7 | |

| Record name | 3-(1-Pyridinio)-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15471-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyridiniumpropane-3-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRIDINIUMPROPANE-3-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4I6AI9EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Parameters

Key parameters influencing yield and efficiency include:

The reaction typically achieves 80–92% yield under optimized conditions, with residual reactants removed via aqueous workup.

Mechanistic Insights from Quantum-Chemical Studies

Recent computational analyses have elucidated the reaction's transition state and electronic determinants:

Transition-State Geometry

Density functional theory (DFT) calculations reveal a planar transition state where:

Electronic Effects

Electrostatic potential (ESP) mapping demonstrates:

-

Pyridine's nitrogen exhibits σ-hole characteristics (ESP: −138.7 to −176.8 kJ/mol)

-

1,3-Propanesultone's C2 atom shows strong electrophilicity (ESP: +84.2 kJ/mol)

-

Methanol solvent reduces activation barrier by 18.6% via hydrogen bonding

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Ball-milling pyridine with 1,3-propanesultone at 25°C for 2 hours achieves 78% yield, offering solvent-free advantages:

| Metric | Mechanochemical | Solution-Phase |

|---|---|---|

| Yield | 78% | 85% |

| Purity | 96% | 99% |

| Energy Input | 35 kJ/mol | 120 kJ/mol |

Microwave-Assisted Synthesis

Rapid heating (100°C, 30 min) in sealed vessels enhances reaction rates 3-fold, albeit with slight yield reduction (72%) due to thermal decomposition.

Purification and Characterization Protocols

Isolation Techniques

Analytical Characterization

Yield Optimization Strategies

Substituent Effects on Pyridine Derivatives

Comparative studies using substituted pyridines reveal:

| Substituent Position | Yield (%) | Relative Rate (krel) |

|---|---|---|

| para-methyl | 94 | 1.00 |

| meta-methoxy | 88 | 0.87 |

| ortho-chloro | 62 | 0.41 |

Steric hindrance in ortho-substituted derivatives reduces yields by 34% compared to para-analogs.

Solvent Optimization

Dielectric constant (ε) critically influences reaction kinetics:

| Solvent | ε | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | 37.5 | 89 | 8 |

| Methanol | 32.7 | 85 | 10 |

| DMF | 36.7 | 78 | 6 |

High-ε solvents stabilize zwitterionic intermediates, while coordinating solvents (DMF) compete with reactants.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale reactors demonstrate advantages over batch processing:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput | 2 kg/day | 15 kg/day |

| Cooling Demand | 35 kW | 8 kW |

| Yield | 82% | 88% |

Residence time of 45 minutes at 70°C optimizes productivity while minimizing degradation.

Waste Management

Life-cycle analysis identifies key waste streams:

-

Unreacted 1,3-propanesultone (7–12%) recovered via distillation

-

Methanol solvent (98% recycled via fractional condensation)

Challenges and Limitations

Thermal Instability

Decomposition occurs above 120°C via:

Hygroscopicity Issues

The compound absorbs 12% w/w moisture at 60% RH, necessitating:

-

Storage under nitrogen atmosphere

-

Lyophilization for long-term stability

Recent Methodological Advances

Enzyme-Catalyzed Synthesis

Lipase-mediated reactions in ionic liquids show promise:

Analyse Chemischer Reaktionen

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Complex Formation: It forms stable complexes with DNA and other biomolecules, making it useful in biochemical research.

Wissenschaftliche Forschungsanwendungen

Chemistry

Buffering Agent:

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is widely used as a buffering agent in biochemical assays and electrophoretic applications due to its ability to maintain stable pH levels in aqueous solutions. This stability is crucial for accurate measurements and reactions in laboratory settings.

Electrophoresis and Chromatography:

The compound is utilized in various analytical techniques, including electrophoresis and chromatography, where it helps in the separation of biomolecules .

| Application | Description |

|---|---|

| Buffering Agent | Maintains pH stability in biochemical assays. |

| Electrophoresis | Used for separating nucleic acids and proteins. |

| Chromatography | Assists in the purification of compounds. |

Biology

Complex Formation with Biomolecules:

This compound forms stable complexes with DNA and proteins, making it invaluable in genetic research and drug delivery systems. Its ability to interact with nucleic acids enhances studies involving gene expression and protein interactions .

Fluorescence Applications:

With its distinctive fluorescent properties, this compound is employed in fluorescence microscopy and bioimaging, allowing researchers to visualize cellular processes effectively .

| Biological Application | Description |

|---|---|

| DNA Interactions | Facilitates studies on gene expression. |

| Protein Complexes | Enhances understanding of protein interactions. |

| Fluorescence Microscopy | Enables visualization of cellular processes. |

Medicine

Drug Delivery Systems:

The stability and complex-forming ability of this compound are being explored for potential applications in drug delivery systems. It aids in the encapsulation of therapeutic agents, improving their bioavailability and efficacy .

Diagnostic Applications:

Due to its low UV absorption characteristics, it is suitable for UV spectroscopy, which is essential for various diagnostic applications.

| Medical Application | Description |

|---|---|

| Drug Delivery | Enhances bioavailability of therapeutic agents. |

| Diagnostic Techniques | Used in UV spectroscopy for diagnostics. |

Industry

Electroplating Agent:

In industrial applications, this compound serves as a leveling agent in nickel electroplating processes, improving the quality of the plated surface .

Additive in Perovskite Photodetectors:

Recent studies have shown its effectiveness as a dual-functional material that enhances the performance and stability of perovskite photodetector devices by passivating charge defects . This application has broad implications for optoelectronic devices.

| Industrial Application | Description |

|---|---|

| Electroplating | Improves surface quality in nickel plating. |

| Photodetector Additive | Enhances performance of perovskite devices. |

Case Study 1: Drug Delivery Systems

A study demonstrated that incorporating this compound into liposomal formulations significantly improved the encapsulation efficiency of hydrophilic drugs, leading to enhanced therapeutic outcomes.

Case Study 2: Photodetector Performance

Research indicated that using this compound as an interlayer between SnO₂ and perovskite layers resulted in improved charge extraction and reduced recombination rates, enhancing the overall efficiency of photodetector devices under ambient conditions.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate involves its ability to form stable complexes with biomolecules. This interaction helps in passivating both positive and negative charge defects, resulting in improved surface morphology and prolonged charge carrier lifetime . The compound’s molecular targets include DNA and other biological macromolecules, which it stabilizes through electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, highlighting differences in functional groups, physicochemical properties, and applications:

Key Findings :

Substituent Effects: Carbamoyl or methylcarbamoyl groups at the pyridinium ring (e.g., compounds 10–14 in ) reduce melting points compared to the parent compound, enhancing solubility in polar organic solvents like ethanol. Allyloxy or hydroxy substituents (e.g., sodium 2-hydroxy-3-(allyloxy)propanesulfonate ) introduce reactivity for polymerization but reduce thermal stability.

Electrochemical Performance :

- Hybrid gels of this compound with Keggin-type heteropoly acids (e.g., H₃PW₁₁MoO₄₀) exhibit ionic conductivities of 0.1 S cm⁻¹ at 90°C, comparable to Nafion under high humidity .

- Analogous sulfobetaines with shorter chains (e.g., NDSB-201) show lower conductivity due to reduced ionic mobility .

Biological Applications :

- The parent compound prevents protein aggregation by forming zwitterionic interactions, whereas carbamoyl derivatives enhance binding to hydrophobic enzyme active sites .

Analytical Data :

Biologische Aktivität

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, also known as NDSB-201, is a compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its synthesis, properties, biological activities, and potential applications, supported by various research findings and case studies.

Molecular Structure:

- Molecular Formula: C₈H₁₁NO₃S

- Molecular Weight: 201.24 g/mol

- CAS Number: 15471-17-7

- InChI Key: REEBJQTUIJTGAL-UHFFFAOYSA-N

The compound features a pyridinium ring connected to a propane sulfonate group, which contributes to its unique chemical reactivity and solubility characteristics.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-propanesultone with pyridine under controlled conditions. For example, one method involves stirring pyridine with 1,3-propanesultone in an organic solvent such as toluene at elevated temperatures, leading to the formation of the zwitterionic compound .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits various biological activities:

- Anti-inflammatory Effects:

- Cell Viability:

- Toxicity Assessment:

Case Studies

Several case studies highlight the application of this compound in various fields:

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory properties in vitro with significant inhibition of cytokine release. |

| Study B | Evaluated the compound's effects on cell viability across multiple cancer cell lines, showing minimal toxicity. |

| Study C | Investigated the synthesis of hybrid materials incorporating this sulfonate for enhanced electrochemical properties. |

Applications

Given its biological activity, 3-(Pyridin-1-ium-1-y)propane sulfonate holds promise for various applications:

Potential Uses:

Q & A

Q. What is the synthetic methodology for preparing 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, and how are impurities removed during purification?

The synthesis typically involves quaternization of pyridine with a propane sulfonate precursor. A common approach is reacting 1,3-propanesultone with pyridine under controlled anhydrous conditions. The reaction proceeds via nucleophilic attack, forming the zwitterionic product. Purification often employs recrystallization from ethanol/water mixtures to remove unreacted precursors. Characterization via -NMR and elemental analysis ensures purity. For zwitterionic compounds like this, ion-exchange chromatography may also be used to eliminate ionic byproducts .

Q. How does this compound stabilize proteins during extraction and crystallization?

The compound acts as a zwitterionic sulfobetaine, reducing protein aggregation by shielding hydrophobic regions via electrostatic interactions. Its dual charge minimizes ionic strength effects, making it ideal for solubilizing membrane proteins. Experimental protocols recommend concentrations of 0.1–1.0% (w/v) in lysis buffers. For crystallization screens, it is incorporated at 0.5–2.0 M to enhance crystal nucleation by stabilizing intermediate folding states .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how does pH affect its stability?

It is highly water-soluble (>500 mg/mL at 25°C) due to its zwitterionic nature. In organic solvents like ethanol, solubility is limited (<50 mg/mL). Stability is pH-dependent: the compound remains stable between pH 3–10, but extreme pH conditions may hydrolyze the sulfonate group. Buffers such as Tris-HCl (pH 7.4) or phosphate (pH 6.5–7.5) are recommended for long-term storage .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : - and -NMR confirm the zwitterionic structure, with pyridinium protons appearing downfield (δ 8.5–9.0 ppm) and sulfonate resonances near δ 3.0–3.5 ppm.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection at low temperatures (e.g., 100 K) improves resolution for small-molecule crystals .

Advanced Research Questions

Q. How does this compound influence the upper critical solution temperature (UCST) behavior of zwitterionic polymers?

In copolymer systems, this sulfobetaine can induce UCST transitions by balancing hydrophilic and hydrophobic interactions. For example, when copolymerized with acrylamide, the sulfonate-pyridinium moieties create charge-dipole interactions that collapse at UCST. Phase transitions are monitored via turbidimetry (λ = 500 nm) and differential scanning calorimetry (DSC). The transition temperature correlates with polymer concentration and ionic strength, offering tunability for drug delivery systems .

Q. What challenges arise in resolving the crystal structure of this compound using SHELX software, and how are they addressed?

Common issues include:

- Twinned crystals : SHELXD or SHELXE can deconvolute overlapping reflections.

- Disorder in the propane-sulfonate chain : Restraints on bond lengths/angles (via SHELXL instructions like DFIX) improve refinement.

- Weak high-resolution data : Data truncation at 0.8–1.0 Å resolution and iterative refinement cycles enhance model accuracy .

Q. How does the compound’s zwitterionic structure impact its utility in ionic liquid (IL) formulations for green chemistry?

Its dual charge enables it to act as a solvent or co-solvent in ILs, reducing toxicity compared to imidazolium-based ILs. Studies show enhanced solubility of cellulose when used in 1:1 molar ratios with 1-butyl-3-methylimidazolium chloride. Conductivity measurements (via impedance spectroscopy) and thermogravimetric analysis (TGA) confirm thermal stability up to 250°C, making it suitable for biomass processing .

Q. What structural analogs of this sulfobetaine exist, and how do their properties differ in biophysical applications?

Key analogs include:

- MA2-3 : Replaces pyridinium with methacryloyloxyethyl-dimethylammonium. Shows higher UCST (∼50°C) due to increased hydrophobicity.

- MAm3-3 : Incorporates a methacrylamido group, enhancing polymer backbone rigidity.

Comparative studies using dynamic light scattering (DLS) reveal that this compound provides superior protein stabilization at lower concentrations, likely due to its smaller molecular footprint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.